molecular formula C19H19N5O2 B2829811 N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide CAS No. 1396685-84-9

N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide

Cat. No. B2829811
CAS RN: 1396685-84-9
M. Wt: 349.394
InChI Key: KUZQMSGDFFVFSL-UHFFFAOYSA-N
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Description

“N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide” is a compound that belongs to a series of acetylcholinesterase inhibitors (AChEIs) designed and synthesized for the treatment of Alzheimer’s disease (AD) . These compounds have shown moderate acetylcholinesterase inhibitory activities in vitro .


Molecular Structure Analysis

The molecular structure of these compounds is complex and involves several functional groups . The specific molecular structure of “this compound” is not detailed in the retrieved papers .


Chemical Reactions Analysis

These compounds have been evaluated for their bioactivities using the Ellman’s method . The specific chemical reactions involving “this compound” are not detailed in the retrieved papers .

Scientific Research Applications

Anticancer and Anti-Inflammatory Applications

A study conducted by Rahmouni et al. (2016) focused on the synthesis of novel pyrazolopyrimidines derivatives, showcasing their application as anticancer and anti-5-lipoxygenase agents. This research highlights the potential of pyrimidin-5-yl compounds in the development of treatments for cancer and inflammation-related disorders, though it does not directly mention the specific compound , it reflects on the broader class of substances to which it belongs (Rahmouni et al., 2016).

Neuroimaging for Neuroinflammation

Horti et al. (2019) described the use of a PET radiotracer, closely related to the specified compound, for targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This compound is utilized as a noninvasive tool for imaging reactive microglia and disease-associated neuroinflammation in vivo, demonstrating its utility in studying neuropsychiatric disorders and the effects of neuroinflammation (Horti et al., 2019).

Antiviral Activity

Research by Flefel et al. (2012) on heterocyclic compounds based on furan-2-carboxamide derivatives revealed promising antiviral activity against the H5N1 avian influenza virus. Although the study does not directly address N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide, it emphasizes the antiviral capabilities of structurally related compounds, potentially offering insights into the antiviral applications of the specific compound (Flefel et al., 2012).

Antiprotozoal Agents

A study by Ismail et al. (2004) on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents showcases the potential of related compounds in treating protozoal infections. This research, while not directly involving the compound of interest, suggests the broader applicability of pyrimidin-5-yl derivatives in developing treatments for protozoal diseases (Ismail et al., 2004).

Safety and Hazards

The safety and hazards associated with these compounds are not explicitly mentioned in the retrieved papers .

Future Directions

The future directions for these compounds involve further development for the treatment of Alzheimer’s disease (AD) . Compound 6g, in particular, could be considered as a lead compound for the development of AD drugs .

properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-18(17-7-4-12-26-17)22-15-13-20-19(21-14-15)24-10-8-23(9-11-24)16-5-2-1-3-6-16/h1-7,12-14H,8-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZQMSGDFFVFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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